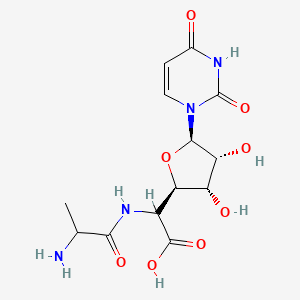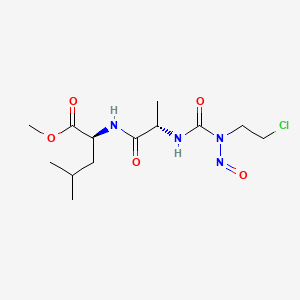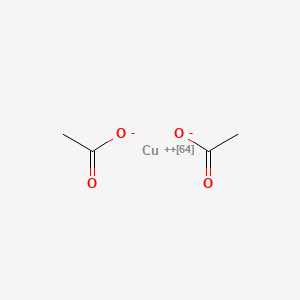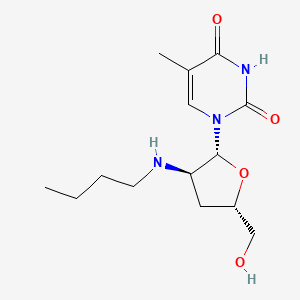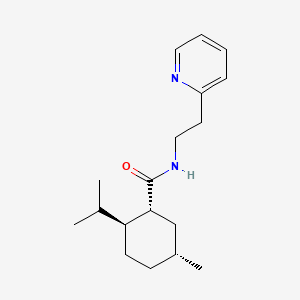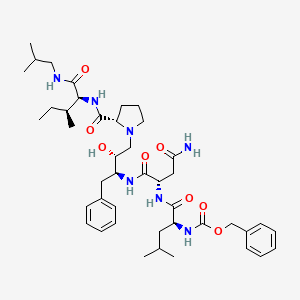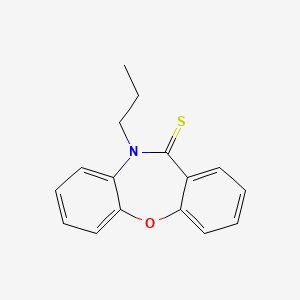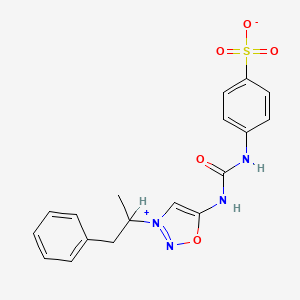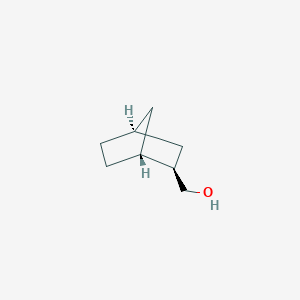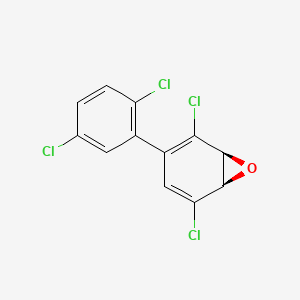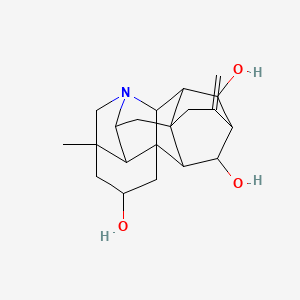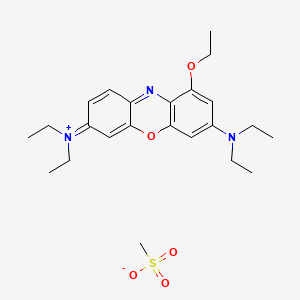
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate is a synthetic organic compound known for its vibrant blue color. It is commonly used as a dye in various industrial applications, including textiles and biological staining. The compound is characterized by its phenoxazine core, which is substituted with diethylamino and ethoxy groups, enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with phenoxazine, which is then subjected to a series of chemical reactions to introduce the diethylamino and ethoxy groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Methanesulfonate Formation:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high production rates. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反应分析
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its solubility and reactivity.
Substitution: The diethylamino and ethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce phenoxazine derivatives with altered electronic properties.
科学研究应用
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in biological staining to visualize cellular components under a microscope.
Industry: The dye is used in the textile industry for coloring fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic and hydrophobic interactions, altering their structure and function. This binding can lead to changes in cellular processes, making it useful in various biological and medical applications.
相似化合物的比较
Similar Compounds
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride: This compound is similar in structure but differs in the counterion, which can affect its solubility and reactivity.
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate: Another similar compound with a different counterion, used in similar applications but with distinct properties.
Uniqueness
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate group. This gives it distinct solubility, stability, and reactivity characteristics, making it particularly useful in applications where these properties are essential.
属性
CAS 编号 |
71850-58-3 |
|---|---|
分子式 |
C23H33N3O5S |
分子量 |
463.6 g/mol |
IUPAC 名称 |
[7-(diethylamino)-9-ethoxyphenoxazin-3-ylidene]-diethylazanium;methanesulfonate |
InChI |
InChI=1S/C22H30N3O2.CH4O3S/c1-6-24(7-2)16-11-12-18-19(13-16)27-21-15-17(25(8-3)9-4)14-20(26-10-5)22(21)23-18;1-5(2,3)4/h11-15H,6-10H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
XTFZTIMLZOQYGS-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C1=CC2=C(C(=C1)OCC)N=C3C=CC(=[N+](CC)CC)C=C3O2.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


